molecular formula C20H23N3O3S B2733034 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 899993-28-3

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No. B2733034
CAS RN: 899993-28-3
M. Wt: 385.48
InChI Key: CDXHXORSSOKCAN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tetrahydrofuran ring, a cyclopenta[d]pyrimidin ring, and an acetamide group. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom . The cyclopenta[d]pyrimidin ring is a fused ring system containing a five-membered ring attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The acetamide group consists of a carbonyl group (C=O) attached to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the ring systems and the various functional groups .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetamide group might undergo hydrolysis to form an acid and an amine. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom, such as ether cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a relatively high molecular weight due to its complexity, and its solubility could be influenced by the polar functional groups it contains .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis of pyrimidinones and oxazinones derivatives as antimicrobial agents. For instance, a study explored the synthesis of antimicrobial agents using citrazinic acid as a starting material. This research led to the development of compounds with significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory Applications

Another area of interest is the development of compounds as anti-inflammatory agents. Pyridines, pyrimidinones, and oxazinones were synthesized with citrazinic acid, demonstrating good anti-inflammatory activity comparable to Prednisolone® as a reference drug (Amr et al., 2007).

Synthesis Techniques

Research also includes the development of synthesis techniques for creating fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks. This process allows the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields, demonstrating the versatility of these compounds in chemical synthesis (Janardhan et al., 2014).

Biological Evaluation

New pyrimidine derivatives have been synthesized and evaluated for their biological activities, including cytotoxic and antimicrobial effects. These studies highlight the potential of these compounds in developing new therapeutic agents (Fathalla et al., 2006).

Antitumor Agents

Compounds synthesized from pyrimidinone derivatives have been evaluated as antitumor agents, indicating the potential for dual inhibitors of enzymes such as dihydrofolate reductase and thymidylate synthase, crucial for cancer treatment strategies (Gangjee et al., 2005).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-18(21-14-6-2-1-3-7-14)13-27-19-16-9-4-10-17(16)23(20(25)22-19)12-15-8-5-11-26-15/h1-3,6-7,15H,4-5,8-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHXORSSOKCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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